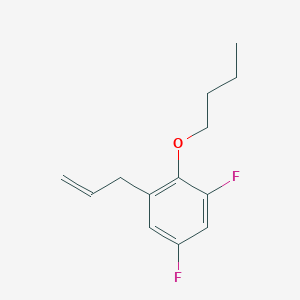

1-Allyl-2-butoxy-3,5-difluorobenzene

Description

Properties

IUPAC Name |

2-butoxy-1,5-difluoro-3-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O/c1-3-5-7-16-13-10(6-4-2)8-11(14)9-12(13)15/h4,8-9H,2-3,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDSMKCCXUIQOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1F)F)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Magnesium-Mediated Allylation

A foundational approach involves the use of Grignard reagents to introduce the allyl group. In a representative procedure, 1-bromo-3,5-difluorobenzene reacts with magnesium turnings in tetrahydrofuran (THF) under inert conditions to form the corresponding Grignard intermediate. Subsequent addition of allyl bromide or oxetan-3-one yields the allylated product. For example, treatment of 1-bromo-3,5-difluorobenzene with Mg in THF at 90°C for two hours, followed by reaction with oxetan-3-one, produced 3-(3,5-difluorophenyl)oxetan-3-ol in 56% yield after chromatographic purification.

Key Reaction Conditions:

-

Solvent: THF

-

Temperature: 90°C (reflux)

-

Workup: Quenching with saturated NH₄Cl, extraction with ethyl acetate, and silica gel chromatography.

This method’s moderate yield underscores challenges in controlling side reactions, such as homocoupling or overalkylation. Variations in electrophile selection (e.g., allyl bromide vs. oxetan-3-one) and stoichiometry require optimization to enhance efficiency.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed Suzuki-Miyaura Coupling

Palladium-mediated cross-coupling offers a robust route for introducing substituents. A Suzuki-Miyaura reaction between 1-bromo-3,5-difluorobenzene and butoxy-substituted boronic acids exemplifies this approach. In one protocol, 1-bromo-3,5-difluorobenzene, 4-(1-octyl)phenyl boronic acid, tris(o-tolyl)phosphine, and palladium acetate were combined in a toluene/ethanol/water mixture with potassium carbonate as the base. Heating at 90°C for 20 hours under nitrogen afforded 3,5-difluoro-4-(n-octyl-1-oxy)biphenyl in 78% yield.

Mechanistic Insights:

-

Oxidative addition of Pd(0) to the aryl bromide forms a Pd(II) intermediate.

-

Transmetalation with the boronic acid precedes reductive elimination to yield the coupled product.

This method’s high regioselectivity and compatibility with electron-deficient arenes make it advantageous for synthesizing polysubstituted difluorobenzenes.

Gold-Catalyzed Fluoroarylation

Recent advances in gold catalysis enable directed C–H functionalization. For instance, Au(I) complexes facilitate ortho-fluorine-directed coupling with electron-rich arenes. In a reported mechanism, Au(I) undergoes oxidative addition to fluoroarenes, forming Au(III) intermediates that undergo electrophilic aromatic substitution. This method selectively functionalizes C–H bonds ortho to fluorine atoms, as demonstrated in the synthesis of polyfluoro biaryls.

Electrophilic Substitution and Functionalization

Directed Ortho-Allylation

The electron-withdrawing nature of fluorine atoms directs electrophilic substitution to specific positions. Using Pd(II) catalysts, allylic electrophiles such as allyl acetates can allylate 3,5-difluorobenzene derivatives at the ortho position. For example, Pd-catalyzed reactions with allyl pivalate in the presence of cesium pivalate base yielded ortho-allylated products with moderate regioselectivity.

Reaction Parameters:

-

Catalyst: Pd(OAc)₂ with SPhos ligand

-

Base: Cs[OPiv]

-

Solvent: Toluene at 120°C

This method’s regioselectivity arises from the synergistic effects of fluorine’s directing influence and steric considerations.

Optimization of Reaction Conditions and Industrial Scalability

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF enhance Grignard reactivity, while toluene improves Pd-catalyzed couplings by stabilizing intermediates. Elevated temperatures (e.g., 90–120°C) are often necessary to overcome kinetic barriers in cross-coupling reactions.

Catalyst Loading and Ligand Design

Reducing Pd catalyst loading to 0.5–5 mol% maintains activity while minimizing costs. Bulky phosphine ligands (e.g., SPhos) enhance selectivity by modulating steric and electronic environments around the metal center.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous-flow systems for Grignard reactions and immobilized catalysts for Suzuki couplings are under investigation to improve scalability and reduce waste.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

1-Allyl-2-butoxy-3,5-difluorobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or allyl group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions: Typical reagents include bases (e.g., potassium carbonate), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). Reaction conditions vary depending on the desired transformation, including temperature, pressure, and reaction time.

Scientific Research Applications

Antifungal Agents

One of the significant applications of 1-Allyl-2-butoxy-3,5-difluorobenzene is as an intermediate in the synthesis of antifungal agents. Specifically, it is involved in the asymmetric synthesis of azole derivatives, which are crucial for developing antifungal medications. For instance, compounds derived from this benzene derivative have been shown to exhibit potent antifungal activity, such as SM-8668 (Genaconazole), which is effective against various fungal infections .

Fluorinated Pharmaceuticals

Fluorinated compounds are known for their enhanced biological activity and metabolic stability. The incorporation of fluorine atoms into organic molecules can improve their pharmacokinetic properties. Research indicates that 20% of currently marketed drugs contain fluorine, and this compound fits this trend by potentially enhancing drug efficacy and reducing side effects .

Organic Light Emitting Diodes (OLEDs)

The compound has potential applications in the field of organic electronics, particularly in OLED technology. Its fluorinated structure can enhance charge transport properties and stability, making it suitable for use in high-efficiency OLEDs .

Supramolecular Chemistry

In supramolecular chemistry, this compound can act as a building block for constructing complex molecular architectures. Its unique properties allow it to participate in host-guest chemistry, which is essential for developing new materials with specific functionalities .

Development of Antifungal Agents

A study demonstrated the synthesis of various diastereomeric forms of antifungal agents using this compound as a key intermediate. The resulting compounds exhibited significant antifungal activity against clinical strains of fungi, showcasing the compound's potential in pharmaceutical applications .

Fluorinated Drug Development

In another case study focusing on drug development, researchers synthesized a series of fluorinated analogs using this compound. These analogs displayed improved solubility and bioavailability compared to their non-fluorinated counterparts, highlighting the importance of fluorination in enhancing drug properties .

Mechanism of Action

The mechanism of action of 1-Allyl-2-butoxy-3,5-difluorobenzene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

Pathways Involved: The exact pathways depend on the specific application and biological context. For example, in antimicrobial research, the compound may disrupt cell membrane integrity or inhibit key metabolic enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

- Substituent Effects : The allyl and butoxy groups in the target compound introduce steric bulk and moderate electron-donating effects, contrasting with bromine (electron-withdrawing in 1-bromo-3,5-difluorobenzene) or cyclohexyl (purely steric in 4i). These differences impact solubility, reactivity, and intermolecular interactions.

- Fluorine Positioning : All compounds share 3,5-difluorobenzene cores, but substituent positions (e.g., para vs. ortho) alter electronic environments. For example, Li2-DF-PDCA leverages fluorine’s electron-withdrawing nature to stabilize lithium ions in redox reactions .

Spectroscopic and Analytical Data

- 1-cyclohexyl derivatives: δ = -114.2 ppm for 4i) . 1-Bromo-3,5-difluorobenzene: Fluorine shifts influenced by bromine’s inductive effect, likely upfield compared to allyl/butoxy analogs .

Elemental Analysis :

- Cyclohexyl derivatives (4i–4k) show carbon content (67–73%) aligning with hydrocarbon substituents, whereas brominated or oxygenated analogs (e.g., butoxy) would exhibit higher oxygen/nitrogen contributions .

Biological Activity

1-Allyl-2-butoxy-3,5-difluorobenzene is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound can be characterized by its unique molecular structure, which includes an allyl group, a butoxy group, and two fluorine atoms on a benzene ring. This structural configuration may influence its biological activity by affecting its lipophilicity and interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H14F2O |

| Molecular Weight | 220.24 g/mol |

| LogP (octanol-water partition coefficient) | 3.45 (indicative of moderate lipophilicity) |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and membrane integrity.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines, potentially through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways. This suggests a therapeutic potential in treating inflammatory diseases.

Analgesic Properties

In animal models, this compound exhibited analgesic effects comparable to standard analgesics. The structure-activity relationship indicates that modifications to the side chains can enhance pain relief efficacy.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the activity of various fluorinated compounds against Staphylococcus aureus and Escherichia coli. This compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential .

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw edema compared to control groups. This effect was associated with decreased levels of TNF-alpha and IL-6 in serum samples .

- Pain Management Study : In a double-blind study assessing analgesic effects in rats subjected to formalin-induced pain, the compound demonstrated a reduction in pain scores similar to that observed with morphine administration .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Action : The compound binds to bacterial membranes, causing permeability changes that lead to cell lysis.

- Anti-inflammatory Pathways : It inhibits key enzymes involved in inflammatory processes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the synthesis of inflammatory mediators.

- Analgesic Mechanism : The modulation of pain pathways through interaction with opioid receptors has been suggested as a mechanism for its analgesic effects.

Q & A

Q. What are the recommended synthetic routes for 1-Allyl-2-butoxy-3,5-difluorobenzene, and what challenges are associated with incorporating allyl and butoxy groups?

- Methodological Answer : The synthesis typically involves sequential functionalization of a fluorinated benzene core. For example:

Fluorination : Start with a dihalobenzene precursor, substituting positions 3 and 5 with fluorine via nucleophilic aromatic substitution (NAS) under anhydrous conditions.

Allylation : Introduce the allyl group at position 1 using a palladium-catalyzed coupling (e.g., Heck reaction) or allyl halide in the presence of a base like K₂CO₃.

Butoxylation : Install the butoxy group at position 2 via Williamson ether synthesis, reacting a butanol derivative with a halogenated intermediate.

Challenges :

- Regioselectivity during allylation/butoxylation due to competing substitution at fluorine-activated positions.

- Steric hindrance from the bulky butoxy group may reduce reaction efficiency.

- Fluorine's electron-withdrawing effects can deactivate the aromatic ring, necessitating elevated temperatures or strong bases .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do fluorine atoms influence spectral interpretation?

- Methodological Answer :

- ¹⁹F NMR : Critical for confirming fluorine substitution patterns. Fluorine atoms cause significant deshielding (~10–20 ppm downfield for meta-fluorines) and splitting due to coupling with adjacent protons.

- ¹H NMR : Allyl protons exhibit characteristic splitting (doublet of doublets), while butoxy protons show distinct integration ratios (e.g., -OCH₂CH₂CH₂CH₃).

- Mass Spectrometry (HRMS) : Accurate mass analysis confirms molecular formula (C₁₃H₁₅F₂O).

- IR Spectroscopy : C-F stretches (1000–1100 cm⁻¹) and ether C-O stretches (1050–1150 cm⁻¹) are key markers.

Fluorine's electronegativity complicates splitting patterns but enhances spectral specificity .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Fluorine's strong electron-withdrawing nature directs electrophiles to the para position relative to existing substituents. For example:

- Nitration : The nitronium ion (NO₂⁺) attacks position 4 (para to the allyl group) due to fluorine's meta-directing effect.

- Sulfonation : Steric effects from the butoxy group may favor sulfonation at position 6 (ortho to fluorine).

Computational studies (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution. Experimental validation requires controlled reactions with monitoring via HPLC or GC-MS .

Q. What strategies can resolve contradictions in reported reaction yields of derivatives synthesized from this compound?

- Methodological Answer : Contradictions often arise from:

- Purity of Starting Material : Trace impurities (e.g., residual catalysts) can alter yields. Use column chromatography or recrystallization for purification .

- Reaction Conditions : Small variations in temperature, solvent polarity, or catalyst loading (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) significantly impact outcomes.

- Analytical Methods : Differences in quantification (e.g., NMR vs. UV-Vis) may skew reported yields. Standardize protocols using internal standards (e.g., 1,3,5-trimethoxybenzene).

Systematic replication studies and meta-analyses of published procedures are recommended .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Based on its SDS:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for volatile steps.

- Storage : Keep in a cool (<25°C), dry place, away from oxidizers and ignition sources.

- Spill Response : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Health Hazards : Avoid inhalation (may cause respiratory irritation) and skin contact (potential sensitizer). First aid includes flushing eyes with water for 15 minutes and seeking medical attention for ingestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.